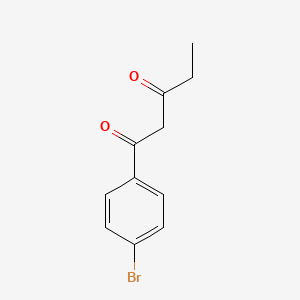

1-(4-Bromophenyl)pentane-1,3-dione

Description

1-(4-Bromophenyl)pentane-1,3-dione is a β-diketone derivative characterized by two carbonyl groups flanking a central methylene unit, with a 4-bromophenyl substituent at the 1-position. This compound exhibits significant keto-enol tautomerism, a hallmark of β-diketones, driven by the conjugation of the enol form with the aromatic ring. The electron-withdrawing bromophenyl group enhances the electrophilicity of the carbonyl carbons, facilitating nucleophilic additions and enolate formation, which are critical in synthetic applications such as heterocycle synthesis and metal coordination .

Spectral data from 13C{1H} NMR (CDCl3, 300 K) reveals distinct signals for the enol tautomer (δ = 193.0, 183.1 ppm for carbonyl carbons) and coupling with the aromatic ring (δ = 165.5 ppm, J = 253.5 Hz) . The compound is commercially available (e.g., Santa Cruz Biotechnology, sc-332776) and priced at $248–$510 per gram, reflecting its specialized use in research .

Properties

CAS No. |

309279-18-3; 960127-66-6 |

|---|---|

Molecular Formula |

C11H11BrO2 |

Molecular Weight |

255.111 |

IUPAC Name |

1-(4-bromophenyl)pentane-1,3-dione |

InChI |

InChI=1S/C11H11BrO2/c1-2-10(13)7-11(14)8-3-5-9(12)6-4-8/h3-6H,2,7H2,1H3 |

InChI Key |

LSAXOMJDSBTVFY-UHFFFAOYSA-N |

SMILES |

CCC(=O)CC(=O)C1=CC=C(C=C1)Br |

solubility |

not available |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (EWGs): Bromo, fluoro, and nitro substituents enhance carbonyl electrophilicity, promoting nucleophilic attacks and stabilizing enolates. For example, the bromophenyl group in this compound increases reaction selectivity in cross-coupling reactions .

- Electron-donating groups (EDGs): Methyl groups reduce enol content (e.g., 90:10 enol/keto ratio in 1-(4-Methylphenyl)butane-1,3-dione) by destabilizing the conjugated enol form .

- Steric effects: Bulky substituents (e.g., 4-methyl in 1-(4-Fluorophenyl)-4-methylpentane-1,3-dione) may hinder enolization or limit access to reactive sites .

Q & A

Q. What are the optimal synthetic routes for preparing 1-(4-Bromophenyl)pentane-1,3-dione, and how can reaction conditions be standardized?

The compound can be synthesized via bromination of a precursor diketone. A common method involves using bromine (Br₂) as the brominating agent in acetic acid or carbon tetrachloride under controlled temperatures (20–40°C). Reaction progress should be monitored via TLC or HPLC, and purification achieved via recrystallization or column chromatography using silica gel and a hexane/ethyl acetate gradient. Yield optimization requires precise control of stoichiometry, solvent polarity, and temperature .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key characterization methods include:

- NMR spectroscopy : and NMR to confirm the presence of the bromophenyl group and diketone moieties.

- Mass spectrometry (HRMS) : To verify molecular weight (expected: ~285.1 g/mol for C₁₁H₁₁BrO₂).

- X-ray crystallography : For definitive structural confirmation if single crystals are obtainable .

- Melting point analysis : Compare with literature values to assess purity.

Q. What experimental strategies are recommended for studying the nucleophilic reactivity of this compound?

The diketone’s electrophilic carbonyl groups participate in nucleophilic additions (e.g., with amines or Grignard reagents). Design experiments by:

- Varying nucleophiles (e.g., hydroxylamine for oxime formation) in polar aprotic solvents (e.g., DMF).

- Monitoring reaction kinetics via UV-Vis spectroscopy or in situ FTIR.

- Isolating products via acid-base extraction and characterizing them via NMR .

Advanced Research Questions

Q. How can researchers investigate the biological interactions of this compound with enzymatic targets?

- Molecular docking studies : Use software like AutoDock Vina to predict binding affinities with target enzymes (e.g., kinases or proteases).

- Biochemical assays : Conduct enzyme inhibition assays (e.g., IC₅₀ determination) under physiologically relevant pH and temperature conditions.

- Cellular studies : Evaluate cytotoxicity and selectivity in cell lines using MTT or resazurin assays .

Q. What mechanistic insights can be gained from studying photochemical reactions involving this compound?

- Photolysis experiments : Expose the compound to UV light (e.g., 254 nm) in degassed solvents (e.g., CH₂Cl₂) to study radical intermediates via ESR spectroscopy.

- Quantum yield calculations : Measure reaction efficiency under varying light intensities and wavelengths.

- Product analysis : Identify photodegradation products using GC-MS or LC-MS to elucidate pathways .

Q. How do substituent variations on the phenyl ring influence the compound’s physicochemical and biological properties?

- Comparative synthesis : Prepare derivatives (e.g., 4-fluoro or 4-nitro analogs) and analyze:

- Electronic effects : Hammett constants to correlate substituent electronegativity with reaction rates.

- Biological activity : Test derivatives against microbial or cancer cell lines to establish structure-activity relationships (SAR).

- Computational modeling : Use DFT calculations (e.g., Gaussian) to predict substituent effects on charge distribution and reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.